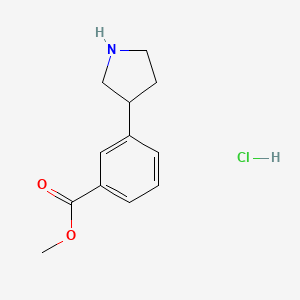

Methyl 3-(pyrrolidin-3-yl)benzoate hydrochloride

Description

Methyl 3-(pyrrolidin-3-yl)benzoate hydrochloride is a chemical compound characterized by a benzoate ester core substituted with a pyrrolidine ring at the 3-position, with a methyl ester group and a hydrochloride counterion. Pyrrolidine-containing compounds are widely used in pharmaceutical and agrochemical research due to their bioactivity, often acting as intermediates or building blocks in drug synthesis .

Properties

IUPAC Name |

methyl 3-pyrrolidin-3-ylbenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-4-2-3-9(7-10)11-5-6-13-8-11;/h2-4,7,11,13H,5-6,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCGXCMORJXHDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2CCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1166820-45-6 | |

| Record name | methyl 3-(pyrrolidin-3-yl)benzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(pyrrolidin-3-yl)benzoate hydrochloride typically involves the esterification of 3-(pyrrolidin-3-yl)benzoic acid with methanol in the presence of a suitable acid catalyst, followed by the formation of the hydrochloride salt. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(pyrrolidin-3-yl)benzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Alcohol derivatives of the ester group.

Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Methyl 3-(pyrrolidin-3-yl)benzoate hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It serves as a probe to study the interactions of pyrrolidine-containing compounds with biological systems.

Medicine: It is investigated for its potential pharmacological properties, including its effects on the central nervous system.

Industry: It is used in the development of new materials and as a precursor in the synthesis of various chemical products

Mechanism of Action

The mechanism of action of methyl 3-(pyrrolidin-3-yl)benzoate hydrochloride involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The benzoate ester moiety may also play a role in its pharmacokinetic properties, affecting its absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Effects :

- The pyrrolidinyloxy group in Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride introduces an oxygen linker, enhancing hydrogen-bonding capacity compared to the direct pyrrolidine attachment in the target compound .

- The hydroxypyridinyl substituent in Methyl 3-(3-hydroxypyridin-2-yl)benzoate hydrochloride adds a heteroaromatic ring, likely improving solubility but reducing lipophilicity relative to pyrrolidine-substituted analogs .

Ester Group Impact :

- Ethyl vs. methyl esters (e.g., Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride) marginally increase molecular weight and may influence metabolic stability due to slower esterase hydrolysis .

Physicochemical and Application Comparisons

Table 2: Functional and Application Insights

Key Findings:

Bioactivity and Drug Development :

- Pyrrolidine and piperidine derivatives are frequently explored for CNS targets due to their ability to cross the blood-brain barrier. The benzoate core in the target compound may synergize with pyrrolidine to enhance binding to amine receptors .

- Hydroxypyridinyl analogs (e.g., Methyl 3-(3-hydroxypyridin-2-yl)benzoate hydrochloride) are often utilized in metal-chelating applications or as kinase inhibitors .

Synthetic Utility :

- Discontinued status of some analogs (e.g., Methyl 3-(3-hydroxypyridin-2-yl)benzoate hydrochloride) highlights supply chain challenges, necessitating in-house synthesis or alternative sourcing .

Safety and Handling :

- Piperidine-containing compounds (e.g., Methyl 3-(piperidin-4-yloxy)benzoate hydrochloride) may pose irritant risks, requiring stringent handling protocols .

Biological Activity

Methyl 3-(pyrrolidin-3-yl)benzoate hydrochloride is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C₁₂H₁₆ClNO₂

- Molecular Weight : 241.71 g/mol

- CAS Number : 1166820-45-6

The compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets, including enzymes and receptors. The benzoate moiety contributes to the compound's lipophilicity, enhancing its ability to cross biological membranes.

Methyl 3-(pyrrolidin-3-yl)benzoate hydrochloride exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions facilitated by the pyrrolidine ring .

- Receptor Modulation : It may influence neurotransmitter systems by binding to receptors involved in muscle relaxation and spasticity control, suggesting potential applications in treating neurological disorders.

- Hydrolysis : The ester group can undergo hydrolysis to release the active carboxylic acid, which can further engage with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Methyl 3-(pyrrolidin-3-yl)benzoate hydrochloride:

- In Vitro Studies : The compound has shown significant antibacterial activity against various strains of bacteria, including multidrug-resistant Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 3.12 to 12.5 μg/mL, indicating potent efficacy compared to standard antibiotics like ciprofloxacin .

| Pathogen | MIC (μg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 3.12 - 12.5 | 2 |

| Escherichia coli | Not tested | 2 |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

- Cell Line Studies : In vitro assays using A549 human lung adenocarcinoma cells indicated that certain derivatives of this compound exhibited cytotoxic effects, reducing cell viability significantly compared to untreated controls .

| Compound | Viability (%) | Control (Cisplatin) |

|---|---|---|

| Methyl 3-(pyrrolidin-3-yl)benzoate hydrochloride | 66 | 50 |

| Control Compound | 78 - 86 | - |

Case Studies and Research Findings

- Neurological Applications : A study investigated the central muscle relaxant properties of Methyl 3-(pyrrolidin-3-yl)benzoate hydrochloride. Results indicated a modulation of neurotransmitter systems, suggesting potential therapeutic applications for muscle tension and spasticity management.

- Enzyme Interaction Studies : Research focusing on enzyme inhibition revealed that the compound effectively inhibits specific enzymes involved in metabolic pathways, which could lead to new drug development avenues targeting metabolic disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(pyrrolidin-3-yl)benzoate hydrochloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting methyl 3-hydroxybenzoate with a pyrrolidine derivative (e.g., tert-butyl-protected pyrrolidin-3-ol) under Mitsunobu conditions (DIAD, PPh₃) can form the ester linkage. Optimization may include palladium-catalyzed cross-coupling for regioselectivity or temperature gradients (e.g., 60–80°C) to enhance reaction efficiency. Post-synthesis, hydrochloric acid treatment yields the hydrochloride salt. Purification via recrystallization or silica gel chromatography ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing Methyl 3-(pyrrolidin-3-yl)benzoate hydrochloride, and how are data interpreted?

- Methodological Answer:

- 1H/13C NMR : Pyrrolidine ring protons appear as multiplet signals (δ 1.5–3.5 ppm), while the ester carbonyl resonates at ~170 ppm in 13C NMR. Aromatic protons (benzoate) show splitting patterns consistent with substitution at the 3-position.

- HRMS : Confirms molecular ion ([M+H]⁺) and isotopic pattern matching the molecular formula.

- X-ray crystallography : Resolves stereochemistry if single crystals are obtained, critical for verifying the pyrrolidine ring conformation .

Q. What are the stability profiles of this compound under different storage conditions, and how should degradation be monitored?

- Methodological Answer: Store at –20°C in anhydrous, inert atmospheres to prevent hydrolysis of the ester group. Degradation is monitored via HPLC (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) with retention time tracking. Accelerated stability studies (40°C/75% RH for 6 months) assess susceptibility to hydrolysis, with LC-MS/MS identifying degradation products like 3-(pyrrolidin-3-yl)benzoic acid .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer: Validate assay conditions by standardizing pH (e.g., 7.4 for physiological relevance), co-solvents (≤1% DMSO), and incubation times. Use orthogonal assays (e.g., surface plasmon resonance vs. enzymatic inhibition) to confirm target engagement. Chemoproteomic profiling identifies off-target interactions, while structure-activity relationship (SAR) studies with analogs (e.g., benzyl-substituted derivatives) clarify functional group contributions .

Q. What strategies are effective for enantiomeric resolution of the pyrrolidine moiety in this compound?

- Methodological Answer: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) using hexane/isopropanol mobile phases resolves enantiomers. Derivatization with Mosher’s acid chloride generates diastereomers for NMR analysis. Compare elution order with reference standards like (S)- and (R)-3-methylpyrrolidine hydrochloride .

Q. How can in silico modeling predict the binding modes of this compound to biological targets like phosphatases or receptors?

- Methodological Answer: Molecular docking (AutoDock Vina) using crystal structures (e.g., PTPβ from PDB: 2FH7) identifies key interactions (e.g., hydrogen bonding with pyrrolidine nitrogen). Molecular dynamics (MD) simulations (GROMACS) assess binding stability over 100 ns. Mutagenesis studies validate predicted residues (e.g., Arg120 in PTPβ) critical for inhibition .

Q. What experimental approaches identify degradation products of this compound under physiological conditions?

- Methodological Answer: Incubate in simulated gastric fluid (SGF, pH 1.2) or phosphate buffer (pH 7.4) at 37°C for 24–72 hours. Analyze via LC-MS/MS (Q-TOF) to detect hydrolytic products like 3-hydroxy-pyrrolidinone derivatives. Synthesize suspected degradation products (e.g., via oxidation of pyrrolidine) as reference standards .

Q. How can researchers optimize solubility and bioavailability for in vivo studies?

- Methodological Answer:

- Salt selection : Compare hydrochloride vs. mesylate salts via shake-flask solubility assays.

- Co-solvents : Test PEG400/water mixtures (up to 20% w/v) for enhanced solubility.

- Prodrug strategies : Design esterase-labile prodrugs (e.g., acetylated pyrrolidine) to improve membrane permeability. Assess bioavailability using in situ intestinal perfusion models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.